1-(3-Fluoro-2-nitrophenyl)piperidine is classified as a nitrophenyl piperidine derivative. It has the molecular formula and a molecular weight of approximately 224.23 g/mol. The compound is recognized in chemical databases under various identifiers, including its CAS number 1233955-39-9 and PubChem ID 10704345.
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidine can be achieved through several methods, typically involving nucleophilic substitution reactions or coupling reactions between piperidine derivatives and nitrophenyl halides.
The molecular structure of 1-(3-Fluoro-2-nitrophenyl)piperidine features a six-membered piperidine ring attached to a phenyl group that bears both a nitro group and a fluorine atom.
The compound's structure can be represented using various notations:
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
MVYNWBRDGGKNCS-UHFFFAOYSA-N
1-(3-Fluoro-2-nitrophenyl)piperidine can undergo various chemical reactions, including:
The choice of reagents and conditions significantly affects the reaction pathways and yields. For instance, using hydrogen gas in the presence of palladium on carbon facilitates the reduction of nitro groups effectively.
The mechanism of action for compounds like 1-(3-Fluoro-2-nitrophenyl)piperidine often relates to their interactions with biological targets, particularly in medicinal chemistry contexts.
Research into similar compounds has shown that modifications on the piperidine ring significantly alter biological activity, indicating that subtle changes can lead to varied pharmacological profiles.
The presence of both fluorine and nitro groups enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
1-(3-Fluoro-2-nitrophenyl)piperidine finds applications primarily in:
Due to its structural characteristics, this compound may exhibit potential therapeutic effects in treating conditions related to neurotransmitter modulation or receptor activity.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: